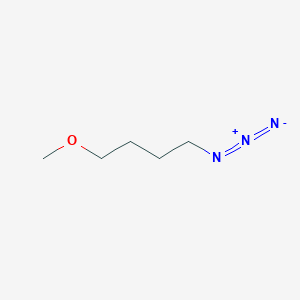
1,2,3,6-Tetrahydropyridazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrahydropyridazine hydrochloride is a heterocyclic building block . It is used in the synthetic preparation of efficient water-soluble olefin metathesis catalyst .
Physical And Chemical Properties Analysis
1,2,3,6-Tetrahydropyridazine hydrochloride is a powder with a molecular weight of 120.58 . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Parkinson’s Disease Modeling
1,2,3,6-Tetrahydropyridazine hydrochloride (MPTP) is commonly used to induce Parkinson’s disease (PD) in animal models. It serves as a dopaminergic neurotoxin precursor, leading to selective damage of dopaminergic neurons in the striatum and substantia nigra. MPTP’s effects include inflammation, excitotoxicity, mitochondrial dysfunction, and oxidative stress, ultimately resulting in dopaminergic neuronal damage .
Behavioral Impairments and Neurochemical Deficits
Researchers have explored the behavioral impairments associated with MPTP-induced neurochemical deficits. By studying animal models treated with MPTP, scientists investigate changes in locomotor activity, cognitive function, and other behavioral parameters. These studies contribute to our understanding of the disease progression and potential therapeutic interventions .
Apelin Distribution in the Nervous System
MPTP has been employed to study the effect of docosahexaenoic acid (DHA) on the distribution of apelin peptides in the nervous system. Apelin is involved in various physiological processes, including cardiovascular regulation and neuroprotection. Investigating its distribution in the context of MPTP-induced neurotoxicity provides insights into potential therapeutic targets .
Microglial Innate Immune Memory
Researchers have used MPTP to explore microglial innate immune memory. Microglia play a crucial role in neuroinflammation and immune responses within the central nervous system. Understanding how MPTP affects microglial function contributes to our knowledge of neurodegenerative diseases and potential immunomodulatory strategies .
Protective Effects of Phenylpropionamides
Studies have investigated the protective effects of phenylpropionamides in MPTP-induced Parkinson’s disease models. These compounds show promise in mitigating neurotoxicity and preserving dopaminergic neurons. Researchers aim to identify novel therapeutic agents that can counteract MPTP-induced damage .
Programmed Cell Death Research
MPTP has been a valuable tool for studying programmed cell death (apoptosis) in various neurodegenerative diseases. By elucidating the mechanisms underlying MPTP-induced neuronal death, scientists gain insights into potential therapeutic strategies for conditions beyond PD .
Safety and Hazards
properties
IUPAC Name |
1,2,3,6-tetrahydropyridazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-4-6-5-3-1;/h1-2,5-6H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGSMMXUDBWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetrahydropyridazine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)
![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)




